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Compound of Interest

Compound Name: 4-Chloro-8-methylquinolin-2-ol

Cat. No.: B8812725

Executive Summary & Compound Identity

4-Chloro-8-methylquinolin-2-ol exists in a tautomeric equilibrium between its enol form (2-ol)
and its keto form (4-chloro-8-methylquinolin-2(1H)-one).[1][2] In the gas phase (Mass
Spectrometry), the fragmentation behavior is heavily influenced by the stability of the 2-
quinolone core and the lability of the C4-Chloro substituent.[1]

Property Specification

64951-58-2 (Analogue ref: 21617-12-9 for

CAS Number

dichloro variant)
Formula C10HsCINO
Exact Mass 193.0294 Da
Molecular Weight 193.63 g/mol

35ClI (100%), 37Cl (32%) — Characteristic 3:1 M:

Key Isotopes
Y P (M+2) ratio

Experimental Protocol: Data Acquisition

To replicate the fragmentation patterns described below, the following standardized protocols
for Electron lonization (EI) and Electrospray lonization (ESI) are recommended. These
protocols ensure self-validating spectral data.[1][2]
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GC-MS (Electron lonization)

 Inlet Temp: 250°C (Ensure rapid volatilization to prevent thermal degradation).

lon Source: 230°C, 70 eV (Standard hard ionization).[1][2]

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.[1][2]

Carrier Gas: Helium, 1.0 mL/min constant flow.[1][2]

Validation Check: Verify the relative abundance of the m/z 193/195 pair. Deviations from 3:1

indicate detector saturation or co-eluting impurities.[1][2]

LC-MSI/IMS (Electrospray lonization)

e Mode: Positive lon Mode (+ESI).
» Mobile Phase: A: 0.1% Formic Acid in H20; B: Acetonitrile.[1][2]
e Gradient: 5% B to 95% B over 10 min.

e Collision Energy (CE): Ramped 10-40 eV to capture both labile (Cl loss) and skeletal (ring
opening) fragments.[1][2]

« Validation Check: Monitor the [M+H]* ion at m/z 194.0. In-source fragmentation often yields
a premature [M+H-CO]* peak; adjust cone voltage if this is excessive.[1][2]

Fragmentation Performance & Mechanism[1]

The fragmentation of 4-Chloro-8-methylquinolin-2-ol is distinct due to the interplay between
the robust quinolone core and the peripheral substituents.[1]

Primary Fragmentation Pathway (El - 70 eV)

Upon electron impact, the molecular ion (M*, m/z 193) is formed.[1][2] The fragmentation is
driven by the stability of the aromatic system and the tautomeric amide structure.[1][2]

e Loss of Carbon Monoxide (CO, -28 Da):
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o Mechanism: The 2-quinolone tautomer undergoes a retro-Diels-Alder-like collapse or
simple extrusion of the carbonyl carbon.[1][2]

o Transition: m/z 193 - m/z 165.

o Significance: This is the diagnostic transition for 2-hydroxyquinolines/2-quinolones.[1][2] If
this loss is absent, the oxygen is likely not at the C2 position.[1][2]

e Loss of Chlorine Radical (CI[1][2]e, -35 Da):[1][3][4]

o Mechanism: Homolytic cleavage of the C4-Cl bond.[1][2] This can occur from the parent
ion or the [M-CO] fragment.[1][2]

o Transition: m/z 193 - m/z 158 (minor) OR m/z 165 — m/z 130 (major).

o Observation: The peak at m/z 130 is often the base peak in high-energy spectra,
representing the highly stabilized indole-like cation formed after losing both CO and CI.[1]

[2]
e Loss of Hydrogen (H[1][2]e, -1 Da):

o Mechanism: Loss of a hydrogen atom, likely from the C8-methyl group, leads to a ring-
expanded tropylium-like species (aza-tropylium).[1]

o Transition: m/z 165 - m/z 164.

ESI-MS/MS Pathway (Collision Induced Dissociation)

In ESI, the protonated molecule [M+H]* (m/z 194) is the precursor.[1][2]

e Low CE (10-20 eV): Dominant loss of water [M+H-H20]* is rare for quinolones unless the
OH is aliphatic.[1][2] Instead, loss of CO (28 Da) to form m/z 166 is observed.[1][2]

e High CE (>30 eV): Cleavage of the C-Cl bond becomes prominent, yielding the
dechlorinated core.[1][2]

Visualization of Fragmentation Logic
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Caption: Figure 1. EI-MS fragmentation tree for 4-Chloro-8-methylquinolin-2-ol showing the
primary CO loss pathway characteristic of the quinolone scaffold.

Comparative Guide: Alternatives & Analogues

To accurately identify 4-Chloro-8-methylquinolin-2-ol, it must be distinguished from structural
isomers and analogues.[1] The table below contrasts its MS performance with key alternatives.
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4-Chloro-8- 4-Chloro-2- 4,8-

Feature methylquinolin-2-ol methylquinoline Dichloroquinoline
(Target) (Alternative A) (Alternative B)[1]
2-OH / 2-One

Structure 2-Methyl (No Oxygen)  8-Chloro (No Methyl)
tautomer

Molecular lon m/z 193 m/z 177 m/z 197

Isotope Pattern 3:1 (One CI) 3:1 (One CI) 9:6:1 (Two ClI)

Primary Fragment

m/z 165 (Loss of CO)

m/z 142 (Loss of Cl)

m/z 162 (Loss of Cl)

Diagnostic Marker

[M-28]* peak

Absence of [M-28]*

Characteristic Cl2

pattern

Use Case

Drug Intermediate

(Quinolones)

Deoxy-impurity

Halogenated scaffold

Analysis of Causality:

» Alternative A (Deoxy): Without the C2-Oxygen, the facile loss of 28 Da (CO) is impossible.[1]
[2] The spectrum is dominated instead by the direct loss of the halogen (CI) or HCN from the

ring.[1][2]

 Alternative B (Dichloro): The presence of two chlorines creates a distinct isotopic envelope.
[1][2] The mass shift (+4 Da vs Target) and the lack of CO loss clearly distinguish it from the

target molecule.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Mass Spectrometry Fragmentation of
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[https://www.benchchem.com/product/b8812725#mass-spectrometry-fragmentation-pattern-
of-4-chloro-8-methylquinolin-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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